3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine-2,4-dione moiety, and a trifluoromethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then reacted with the appropriate benzoyl chloride to introduce the trifluoromethoxybenzoyl group. The final step involves the formation of the oxazolidine-2,4-dione ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoyl group to a benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethoxybenzoyl group may enhance its binding affinity to certain enzymes or receptors, while the piperidine and oxazolidine-2,4-dione moieties contribute to its overall biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Oxazolidine-2,4-dione derivatives: Thiazolidinediones are structurally related and are known for their antidiabetic properties.
Trifluoromethoxybenzoyl compounds: Other compounds with this group are studied for their enhanced pharmacokinetic properties.
Uniqueness
3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and bioavailability, while the piperidine and oxazolidine-2,4-dione moieties contribute to its diverse reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O5/c17-16(18,19)26-12-3-1-2-10(8-12)14(23)20-6-4-11(5-7-20)21-13(22)9-25-15(21)24/h1-3,8,11H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAXZLYKHLUYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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